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An In-Depth Technical Guide to the Thermochemical Data of Propyl Carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction
Propyl carbamate (n-propyl carbamate), with the chemical formula C₄H₉NO₂, is a simple

alkyl ester of carbamic acid.[1][2] As a member of the carbamate class of compounds, its

derivatives are utilized in various fields, including pharmaceuticals and the manufacturing of

resins.[3] A thorough understanding of its thermochemical properties is fundamental for

process design, safety assessments, computational modeling, and predicting the energetic

characteristics of larger, more complex molecules containing the carbamate functional group.

This technical guide provides a consolidated summary of the core thermochemical data for

propyl carbamate. It includes experimentally determined values for its enthalpy of combustion

and formation, as well as its enthalpy of vaporization. Furthermore, this document details the

standard experimental methodologies employed for determining such data for alkyl carbamates

and presents logical workflows for both experimentation and calculation.

Core Thermochemical Data
The quantitative thermochemical data for n-propyl carbamate are summarized below. All

values are reported for standard conditions (298.15 K and 1 bar) unless otherwise specified.

Table 1: Enthalpy of Formation and Combustion of n-Propyl Carbamate
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Property Symbol Value Phase Reference

Standard

Enthalpy of

Combustion

ΔcH°
-2374.8 ± 1.2

kJ/mol
solid [4]

Standard

Enthalpy of

Formation

ΔfH° -501.2 kJ/mol solid [4]

Note: The standard enthalpy of formation is calculated from the standard enthalpy of

combustion.

Table 2: Phase Change Enthalpy of n-Propyl Carbamate

Property Symbol Value
Temperature
(K)

Reference

Enthalpy of

Vaporization
ΔvapH 63.2 kJ/mol 468 [4]

Experimental Protocols
While specific experimental studies detailing the complete thermochemical analysis of propyl
carbamate are not abundant, the methodologies for its class of compounds (alkyl carbamates)

are well-established. The protocols described below are representative of the high-precision

techniques used to determine the data presented.

Determination of Enthalpy of Combustion (ΔcH°)
The standard enthalpy of combustion for organic nitrogen compounds like propyl carbamate
is determined with high precision using an isoperibol bomb calorimeter. This technique

measures the heat released when a substance is completely burned in an excess of pure

oxygen under constant volume conditions.

Methodology:
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Sample Preparation: A precisely weighed sample of solid propyl carbamate (typically 0.5-

1.0 g) is pressed into a pellet. The pellet is placed in a crucible made of a non-reactive

material, such as platinum or quartz.

Bomb Assembly: A fuse wire (often platinum or iron) is connected to two electrodes within

the calorimeter's "bomb" (a high-pressure stainless steel vessel) such that it is in contact with

the sample pellet. A small, known amount of distilled water is added to the bomb to ensure

that all water formed during combustion is in the liquid state and to absorb acidic gases.

Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately

30 atm to ensure complete combustion.

Calorimeter Setup: The sealed bomb is submerged in a known mass of water within a

thermally insulated container (the calorimeter). The system is allowed to reach thermal

equilibrium, and the initial temperature is recorded with a high-precision thermometer (e.g., a

Beckmann thermometer or a platinum resistance thermometer).

Ignition and Data Acquisition: The sample is ignited by passing an electric current through

the fuse wire. The combustion reaction is highly exothermic, releasing heat that is transferred

to the bomb and the surrounding water. The temperature of the water is recorded at regular

intervals until it reaches a maximum and then begins to cool.

Calculation: The total heat released (q) is calculated from the observed temperature change

(ΔT) and the previously determined heat capacity of the calorimeter system (Ccal). Ccal is

found by burning a standard substance with a precisely known enthalpy of combustion, such

as benzoic acid.

qtotal = Ccal × ΔT

Corrections: The raw data must be corrected for several factors, including the heat released

by the combustion of the fuse wire and corrections for the formation of nitric acid from the

nitrogen in the sample and residual atmospheric nitrogen (Washburn corrections).

Standard Enthalpy Calculation: The constant volume energy of combustion (ΔcU°) is

calculated from the corrected heat release and the moles of sample burned. This value is

then converted to the standard enthalpy of combustion (ΔcH°) using the relationship ΔH =
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ΔU + ΔngasRT, where Δngas is the change in the number of moles of gas in the balanced

combustion equation.

For alkyl carbamates, this procedure has been detailed in studies on related compounds like

methyl and ethyl carbamate, which utilized static bomb combustion calorimetry.

Determination of Enthalpy of Vaporization (ΔvapH)
The enthalpy of vaporization can be determined by measuring the vapor pressure of the

substance at different temperatures and applying the Clausius-Clapeyron equation.

Methodology:

Apparatus: A static or ebulliometric apparatus is used. In the static method, a sample is

placed in a thermostated vessel connected to a pressure-measuring device (manometer).

Measurement: The sample is heated to a specific, stable temperature, and the system is

allowed to reach equilibrium. The corresponding vapor pressure is recorded. This process is

repeated at several different temperatures.

Data Analysis: The Clausius-Clapeyron equation, in its integrated form, shows a linear

relationship between the natural logarithm of the vapor pressure (ln P) and the reciprocal of

the absolute temperature (1/T):

ln(P) = - (ΔvapH / R) * (1/T) + C where R is the ideal gas constant and C is a constant.

Calculation: A plot of ln(P) versus 1/T yields a straight line. The slope of this line is equal to

-ΔvapH/R. The enthalpy of vaporization is then calculated from the slope.

Methodological & Logical Workflows
Visualizations of the experimental and computational workflows provide a clear understanding

of the processes involved in obtaining and interpreting thermochemical data.

Experimental Workflow for Bomb Calorimetry
The following diagram illustrates the typical workflow for determining the enthalpy of

combustion using bomb calorimetry.
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Figure 1: Experimental workflow for determining the enthalpy of combustion via bomb

calorimetry.

Thermochemical Calculation Workflow (Hess's Law)
The standard enthalpy of formation (ΔfH°) is not typically measured directly for complex

molecules. Instead, it is calculated from the experimentally determined standard enthalpy of

combustion (ΔcH°) using Hess's Law. The diagram below illustrates this logical relationship for

propyl carbamate.

The balanced combustion reaction is: C₄H₉NO₂(s) + 5.75 O₂(g) → 4 CO₂(g) + 4.5 H₂O(l) + 0.5

N₂(g)

Hess's Law: ΔcH° = ΣΔfH°(products) - ΣΔfH°(reactants)

C₄H₉NO₂(s) + 5.75 O₂(g) 4 CO₂(g) + 4.5 H₂O(l) + 0.5 N₂(g)

  ΔcH° = -2374.8 kJ/mol
(Experimental Value)

Elements
4 C(gr) + 4.5 H₂(g) + O₂(g) + 0.5 N₂(g)

ΔfH° [C₄H₉NO₂(s)]
(To be Calculated)

ΣΔfH°(products)
= 4ΔfH°[CO₂] + 4.5ΔfH°[H₂O]

(Known Values)

ΔfH° [C₄H₉NO₂(s)] = ?
(-501.2 kJ/mol)

Click to download full resolution via product page

Figure 2: Logical workflow for calculating ΔfH° from the experimental ΔcH° using Hess's Law.

Conclusion
The thermochemical data for propyl carbamate, particularly its enthalpies of combustion and

formation, serve as crucial benchmarks for researchers. The standard solid-phase enthalpy of

combustion has been experimentally determined to be -2374.8 kJ/mol, from which a standard
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solid-phase enthalpy of formation of -501.2 kJ/mol is derived.[4] These values are essential for

developing predictive models, such as group additivity schemes, and for validating

computational chemistry results. The established experimental protocols, such as bomb

calorimetry, ensure the reliability of these foundational thermodynamic parameters, which are

indispensable for applications in medicinal chemistry, materials science, and chemical

engineering.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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